molecular formula C17H17N3O3 B11017127 4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

Cat. No.: B11017127
M. Wt: 311.33 g/mol
InChI Key: VJQXXPMEQRIIDJ-UHFFFAOYSA-N
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Description

4-(Acetylamino)-N-[3-(acetylamino)phenyl]benzamide: N-(3-acetylanilino)-4-acetamidobenzamide , is a synthetic organic compound. Its chemical structure consists of a benzene ring with an amide functional group and acetyl substituents. This compound has applications in various fields due to its unique structure and reactivity.

Preparation Methods

a. Synthetic Routes: The synthesis of 4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide involves several steps. One common approach is the condensation of 3-acetylaniline with 4-aminobenzoyl chloride. The reaction proceeds under acidic conditions, resulting in the formation of the target compound.

b. Reaction Conditions:
  • Reactants: 3-acetylaniline, 4-aminobenzoyl chloride
  • Solvent: Organic solvents (e.g., dichloromethane, chloroform)
  • Catalyst: Acidic conditions (e.g., HCl)
  • Temperature: Room temperature or slightly elevated
  • Workup: Filtration, washing, and purification

c. Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. The compound is synthesized in batch processes, and quality control ensures high purity.

Chemical Reactions Analysis

4-(Acetylamino)-N-[3-(acetylamino)phenyl]benzamide undergoes various reactions:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

    Substitution: The acetyl groups can be substituted with other functional groups (e.g., alkyl, aryl) via nucleophilic substitution reactions.

    Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.

Common reagents include acids (HCl, H2SO4), bases (NaOH, KOH), and reducing agents (LiAlH4).

Scientific Research Applications

4-(Acetylamino)-N-[3-(acetylamino)phenyl]benzamide finds applications in:

    Medicine: It may exhibit biological activity, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with enzymes and receptors.

    Materials Science: Its unique structure could contribute to novel materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide is unique, similar compounds include:

    Acetanilide: A simpler acetylated aniline derivative.

    Benzamide: Lacks the acetyl groups but shares the benzamide core.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

4-acetamido-N-(3-acetamidophenyl)benzamide

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-8-6-13(7-9-14)17(23)20-16-5-3-4-15(10-16)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23)

InChI Key

VJQXXPMEQRIIDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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